Physicochemical Profiling and Synthetic Utility of (1R)-1-(2-Chloropyridin-3-yl)ethan-1-ol: A Technical Whitepaper
Physicochemical Profiling and Synthetic Utility of (1R)-1-(2-Chloropyridin-3-yl)ethan-1-ol: A Technical Whitepaper
Executive Summary
In modern medicinal chemistry and targeted drug discovery, the precise spatial arrangement of functional groups is paramount. (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol (CAS: 2227861-50-7) has emerged as a highly valuable chiral building block[1]. Characterized by an electron-deficient 2-chloropyridine core coupled with a stereodefined secondary alcohol, this molecule serves as a critical intermediate in the synthesis of kinase inhibitors, allosteric modulators, and Proteolysis Targeting Chimeras (PROTACs)[2].
This whitepaper provides an in-depth analysis of its physicochemical properties, details self-validating protocols for its stereoselective synthesis, and outlines its analytical characterization, empowering researchers to effectively integrate this scaffold into complex synthetic pipelines.
Structural Significance and Physicochemical Profile
The utility of (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol stems directly from its unique electronic and steric properties. The table below summarizes its core physicochemical data[3].
Quantitative Physicochemical Data
| Property | Value | Causality / Structural Significance |
| CAS Number | 2227861-50-7 | Unique registry identifier for the pure (1R)-enantiomer[1]. |
| Molecular Formula | C 7 H 8 ClNO | Defines the halogenated heteroaromatic scaffold. |
| Molecular Weight | 157.60 g/mol | Low molecular weight makes it an ideal candidate for Fragment-Based Drug Design (FBDD). |
| Density | 1.253 ± 0.06 g/cm³ | Elevated density is characteristic of halogenated heteroaromatics due to tight molecular packing[3]. |
| Boiling Point | 274.0 ± 25.0 °C | High boiling point is driven by strong intermolecular hydrogen bonding via the chiral hydroxyl group[3]. |
| Hazards (GHS) | H302, H315, H319, H335 | Harmful if swallowed; causes skin/eye/respiratory irritation. Dictates handling in ventilated fume hoods. |
Mechanistic Causality of the Scaffold
-
Electronic Modulation via the 2-Chloro Substituent : The chlorine atom at the C2 position exerts a strong inductive electron-withdrawing effect (-I effect). This significantly decreases the electron density on the adjacent pyridine nitrogen, lowering its pK a to < 2. Causality : This reduced basicity is highly advantageous during transition-metal-catalyzed reactions, as it prevents the substrate from acting as a competing ligand and poisoning the catalyst via unwanted nitrogen-metal coordination[4]. Furthermore, the C-Cl bond serves as an orthogonal reactive handle for downstream Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.
-
Stereodefined Hydrogen Bonding : The (1R)-hydroxyl group provides a rigid vector for hydrogen bonding. In target engagement, this stereocenter can uniquely project into specific hydrophobic pockets of a target protein, while the hydroxyl group acts as a precise hydrogen bond donor/acceptor.
Stereoselective Synthesis: Asymmetric Transfer Hydrogenation (ATH)
The most robust method for synthesizing (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol is the Asymmetric Transfer Hydrogenation (ATH) of its prochiral precursor, 1-(2-chloropyridin-3-yl)ethan-1-one, utilizing a Noyori-type Ru(II)-TsDPEN catalyst[4].
Mechanistic Logic
The reaction proceeds via a metal-ligand bifunctional mechanism. The catalyst transfers a hydride from the ruthenium center to the carbonyl carbon, and a proton from the amine ligand to the carbonyl oxygen simultaneously, via a highly organized six-membered pericyclic transition state. The spatial constraints of the (R,R)-TsDPEN ligand dictate that the hydride attacks the re-face of the ketone, yielding the (1R)-enantiomer with exceptional enantiomeric excess (ee).
Fig 1: Asymmetric Transfer Hydrogenation (ATH) workflow for chiral alcohol synthesis.
Step-by-Step Methodology: Ru-Catalyzed ATH
Objective: Convert 1-(2-chloropyridin-3-yl)ethan-1-one to the (1R)-alcohol with >98% ee.
-
Preparation of the Hydride Source : In a rigorously dried, argon-purged Schlenk flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine (TEAF).
-
Causality: TEAF provides a stable, liquid hydride source where formic acid decomposition yields the necessary hydrides, driven forward thermodynamically by the irreversible evolution of CO 2 gas.
-
-
Catalyst Activation : Dissolve 0.5 mol% of (R,R)-RuCl(TsDPEN)(p-cymene) in anhydrous dichloromethane (DCM). Stir at room temperature for 15 minutes.
-
Causality: The Ru(II) complex must pre-coordinate and shed the chloride ligand to form the active 16-electron species prior to substrate introduction.
-
-
Substrate Addition : Add 1.0 equivalent of 1-(2-chloropyridin-3-yl)ethan-1-one to the catalyst solution. Dropwise addition is critical to prevent localized concentration spikes that could lead to off-target aldol condensations.
-
Reduction Phase : Slowly add the TEAF mixture at 0 °C, then allow the reaction to warm to 25 °C. Monitor CO 2 bubbling.
-
Self-Validation: The reaction is a self-reporting system; the cessation of CO 2 evolution visually indicates the consumption of the hydride source and the completion of the reduction.
-
-
Quenching and Extraction : Quench the reaction with saturated aqueous NaHCO 3 to neutralize residual acid. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
-
Purification : Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure (1R)-alcohol as a viscous liquid.
Analytical Validation and Quality Control
To ensure the stereochemical integrity of the synthesized (1R)-enantiomer, rigorous analytical validation is required.
Enantiomeric Purity Determination via Chiral HPLC
Objective: Validate the enantiomeric excess (ee) of the synthesized compound[5].
-
Column Selection : Utilize a Daicel Chiralpak AS-H or IA-3 column (4.6 mm × 250 mm).
Causality: The derivatized amylose/cellulose-based stationary phases provide excellent chiral recognition for heteroaryl alcohols via a combination of hydrogen bonding (interacting with the -OH group) and π
π interactions (interacting with the pyridine ring). -
Mobile Phase : Isocratic elution using n-Hexane / Isopropanol (90:10 v/v).
-
Flow Rate & Detection : 0.8 mL/min, monitored via UV detection at 254 nm.
-
Validation Logic : Inject a racemic standard of 1-(2-chloropyridin-3-yl)ethan-1-ol first. The (1S) and (1R) enantiomers will resolve into distinct peaks. Subsequently, inject the synthesized product; a single peak corresponding to the retention time of the (1R)-enantiomer confirms successful stereocontrol.
Applications in Medicinal Chemistry
The (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol scaffold is frequently utilized as a chiral linker or terminal cap in the design of advanced therapeutics, particularly in targeted protein degradation (PROTACs) and allosteric modulators[2][6].
By incorporating this rigid, chiral moiety between a Protein of Interest (POI) ligand and an E3 ligase recruiter, medicinal chemists can restrict the conformational flexibility of the PROTAC. This pre-organization reduces the entropic penalty upon binding, thereby stabilizing the ternary complex required for successful ubiquitination.
Fig 2: Logical flow of targeted protein degradation utilizing a chiral heteroaryl linker.
References
-
Journal of Organic Chemistry : Asymmetric Addition of Pyridyl Aluminum Reagents to Aldehydes Catalyzed by a Titanium(IV) Catalytic System of (R)-H8-BINOLate. ACS Publications. Available at:[Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. US10017491B2 - Compounds and uses thereof for the modulation of hemoglobin - Google Patents [patents.google.com]
- 3. 3-Pyridinemethanol, 2-chloro-α-methyl-, (αR)- CAS#: 2227861-50-7 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
